molecular formula C15H15F3N4OS B2441142 4-{4-[(5-Methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775544-32-5

4-{4-[(5-Methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No. B2441142
CAS RN: 1775544-32-5
M. Wt: 356.37
InChI Key: KXELMEDPLOMYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(5-Methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a synthetic compound that has been widely researched in the field of medicinal chemistry. It belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Biological Activities

  • A study has synthesized novel compounds related to 4-{4-[(5-Methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine, which showed significant anti-inflammatory and analgesic activities, acting as cyclooxygenase-1/2 (COX-1/2) inhibitors (Abu‐Hashem et al., 2020).

Anticancer Properties

  • Derivatives of this compound have been investigated for their antiproliferative effects against human cancer cell lines, with some showing potential as anticancer agents (Mallesha et al., 2012).
  • Another study designed and synthesized 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety, showing moderate to strong antitumor activities against certain cancer cells (Li et al., 2020).

Receptor Binding and Pharmacological Activities

  • Research has been conducted on the structure-activity relationship of piperazin-1-yl substituted unfused heterobiaryls, with implications for binding affinity to 5-HT7 receptors (Strekowski et al., 2016).
  • Another study discovered and synthesized thieno[2,3-d]pyrimidine derivatives as selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors, showing potential for treating metastatic breast cancer (Li et al., 2021).

Antimicrobial and Antifungal Applications

  • A study synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

Metabolism and Pharmacokinetics

  • Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, highlights the metabolic pathways of compounds structurally similar to this compound (Gong et al., 2010).

Miscellaneous Applications

  • A study explored the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, which is relevant to the chemical class of this compound (Shaaban, 2008).

properties

IUPAC Name

(5-methylthiophen-2-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c1-10-2-3-11(24-10)14(23)22-6-4-21(5-7-22)13-8-12(15(16,17)18)19-9-20-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXELMEDPLOMYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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